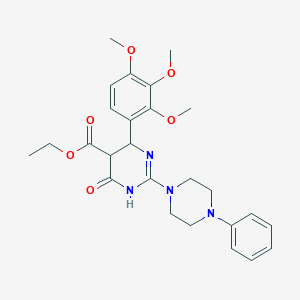![molecular formula C20H14N4 B264966 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B264966.png)
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline (PMIQ) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. PMIQ has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. The anti-inflammatory effects of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antimicrobial effects of this compound are thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. However, more studies are needed to determine the long-term effects of this compound on human health. This compound has been found to have a high affinity for DNA, which may contribute to its anticancer effects. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, which may affect the pharmacokinetics of co-administered drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, this compound has limited solubility in water, which may limit its use in certain experimental settings. Additionally, this compound has been shown to inhibit the activity of various enzymes involved in drug metabolism, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, more studies are needed to determine the long-term effects of this compound on human health. Further research is also needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of this compound as a potential drug candidate requires further investigation.
Conclusion:
This compound is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. The synthesis method of this compound involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. This compound has several advantages for lab experiments, including its low toxicity profile. However, this compound has limited solubility in water, which may limit its use in certain experimental settings. Further research is needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Métodos De Síntesis
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline can be synthesized using a variety of methods. One such method involves the condensation of 2-aminopyridine with 3-bromo-1,2-dihydro-2-oxoquinoxaline-6-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The resulting compound is then subjected to a Pd-catalyzed cross-coupling reaction with benzyl bromide to yield this compound.
Aplicaciones Científicas De Investigación
6-(3-pyridinylmethyl)-6H-indolo[2,3-b]quinoxaline has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Propiedades
Fórmula molecular |
C20H14N4 |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
6-(pyridin-3-ylmethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H14N4/c1-4-10-18-15(7-1)19-20(23-17-9-3-2-8-16(17)22-19)24(18)13-14-6-5-11-21-12-14/h1-12H,13H2 |
Clave InChI |
SCDZWSQTKQVJKM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5 |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=CN=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B264889.png)
![2-(2-methoxyanilino)-8-methyl-4-(4-methylsulfanylphenyl)-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B264890.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264893.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B264916.png)
![6-chloro-7-hydroxy-4-methyl-3-(2-oxo-2-{4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}ethyl)-2H-chromen-2-one](/img/structure/B264917.png)
![5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]-7-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B264919.png)

![8-(4-chlorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B264925.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
